![molecular formula C17H28N4O4S B5658665 4-(3-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)sulfonyl]piperidin-3-yl}propanoyl)morpholine](/img/structure/B5658665.png)
4-(3-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)sulfonyl]piperidin-3-yl}propanoyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-(3-{1-[(1,3-Dimethyl-1H-pyrazol-5-yl)sulfonyl]piperidin-3-yl}propanoyl)morpholine involves multi-step chemical reactions, often starting with simpler molecules which are gradually built up to more complex structures. For instance, compounds with morpholine and piperidine structures can be synthesized through reactions involving chloromethyl intermediates and various nucleophiles like pyrrolidine, piperidine, or morpholine under specific conditions (Rao et al., 2014). Additionally, the synthesis of pyrazole derivatives can be achieved by treating imidazo[2,1-b][1,3,4]thiadiazole with appropriate reagents to yield morpholin-4-ylmethyl derivatives, showcasing the versatility of these compounds in chemical synthesis (Syed et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds containing morpholine and pyrazole rings, similar to 4-(3-{1-[(1,3-Dimethyl-1H-pyrazol-5-yl)sulfonyl]piperidin-3-yl}propanoyl)morpholine, can be characterized by spectroscopic techniques and crystallography. These analyses reveal the spatial arrangement of atoms within the molecule, including bond lengths, angles, and the conformation of the rings. The structure is crucial for understanding the compound's reactivity and properties. For example, a study on a related molecule, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, highlighted its crystalline structure and the conformation of its constituent rings (Prasad et al., 2018).
Chemical Reactions and Properties
Compounds with pyrazole and morpholine moieties participate in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and condensation reactions. These reactions can significantly alter the chemical and physical properties of the resultant molecules, making them suitable for various applications, including medicinal chemistry and material science. For instance, the reactivity of piperidine and morpholine with different substrates can lead to the formation of novel compounds with potential biological activities (El-Kkoly et al., 1977).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystallinity, are directly influenced by its molecular structure. The presence of morpholine and pyrazole rings can affect these properties, making the compound more soluble in certain solvents or altering its phase transition temperatures. Analyzing these properties is essential for determining the compound's applicability in different fields, including pharmaceuticals and materials science.
Chemical Properties Analysis
The chemical properties of 4-(3-{1-[(1,3-Dimethyl-1H-pyrazol-5-yl)sulfonyl]piperidin-3-yl}propanoyl)morpholine, such as its acidity, basicity, and reactivity towards various reagents, are pivotal in dictating its potential uses. These properties are determined by the functional groups present in the molecule and their electronic and steric interactions. Understanding these properties is crucial for designing reactions and processes involving this compound.
References
Eigenschaften
IUPAC Name |
3-[1-(2,5-dimethylpyrazol-3-yl)sulfonylpiperidin-3-yl]-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O4S/c1-14-12-17(19(2)18-14)26(23,24)21-7-3-4-15(13-21)5-6-16(22)20-8-10-25-11-9-20/h12,15H,3-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOIWBXWGOJQBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)S(=O)(=O)N2CCCC(C2)CCC(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-2-isopropyl-4-methyl-N-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B5658610.png)
![N-(1-acetyl-4-thia-1,2-diazaspiro[4.4]non-2-en-3-yl)acetamide](/img/structure/B5658615.png)
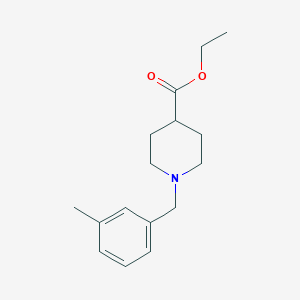
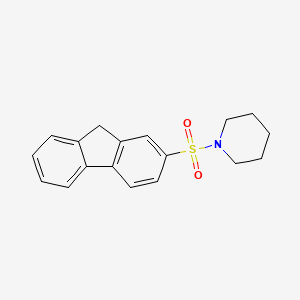
![1-(3-{[4,6-dihydroxy-2-(methylthio)-5-pyrimidinyl]methyl}-4-methoxyphenyl)ethanone](/img/structure/B5658632.png)
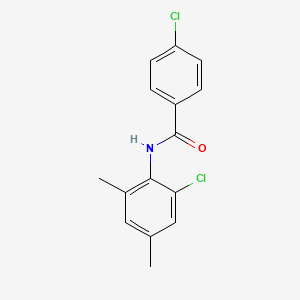
![3-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5658646.png)
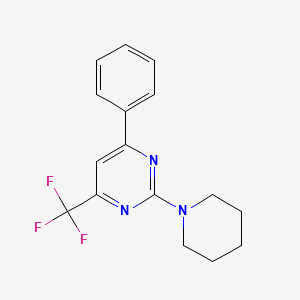
![N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]chromane-3-carboxamide](/img/structure/B5658672.png)
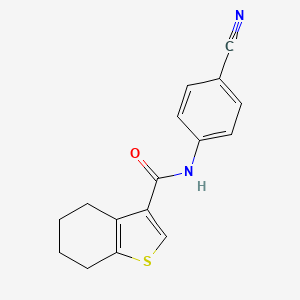
![N-ethyl-1-[(2-phenylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidine-3-carboxamide](/img/structure/B5658687.png)
![3-(4-methoxyphenyl)-5-[(2-phenylethyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5658695.png)
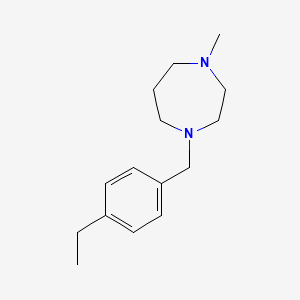
![(3R*,4R*)-N-(2-fluorobenzyl)-3-{[(2-hydroxyethyl)(methyl)amino]methyl}-4-(hydroxymethyl)-1-pyrrolidinecarboxamide](/img/structure/B5658705.png)